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Abstract
TES-1025 is a potent and selective small-molecule inhibitor of human α-amino-β-

carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the kynurenine

pathway of tryptophan metabolism.[1][2][3] By inhibiting ACMSD, TES-1025 effectively

redirects tryptophan catabolism towards the de novo synthesis of nicotinamide adenine

dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for various

signaling proteins.[4][5] This mechanism of action presents a promising therapeutic strategy for

a range of disorders associated with NAD+ deficiency, including metabolic diseases,

inflammatory conditions, neurodegeneration, and aging.[4][6] This document provides a

comprehensive technical overview of TES-1025, including its mechanism of action, quantitative

data from preclinical studies, experimental protocols, and the structural basis of its interaction

with ACMSD.

Core Function and Mechanism of Action
TES-1025 functions as a competitive inhibitor of ACMSD, an enzyme that stands at a critical

branch point in the kynurenine pathway.[4] ACMSD catalyzes the decarboxylation of α-amino-

β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde.[4][5] In the

presence of TES-1025, this enzymatic step is blocked, leading to an accumulation of ACMS.

This accumulated ACMS then spontaneously cyclizes to form quinolinic acid, a direct precursor

for the de novo synthesis of NAD+.[4] By shunting the metabolic flux towards quinolinic acid,
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TES-1025 effectively boosts intracellular NAD+ levels.[2][4][7] This elevation in NAD+ has been

shown to enhance mitochondrial function and activate sirtuin 1 (SIRT1), a key regulator of

cellular metabolism and stress resistance.[8]

The following diagram illustrates the signaling pathway affected by TES-1025:
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Figure 1: Mechanism of TES-1025 action in the kynurenine pathway.

Quantitative Data
The following tables summarize the key quantitative data for TES-1025 from various in vitro

and in vivo studies.

Table 1: In Vitro Potency and Selectivity
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Parameter Value Species Assay Reference

IC50 13 nM Human
ACMSD

Enzymatic Assay
[1][2][9]

Ki 0.85 ± 0.22 nM Human Kinetic Analysis [3][4]

Table 2: In Vivo Pharmacokinetics in Male CD-1 Mice

Parameter
Route of
Administrat
ion

Dose Value Unit Reference

Cmax Oral 5 mg/kg 2570 ng/mL [9]

t1/2 Intravenous 0.5 mg/kg ~5.33 hours [9]

AUC0-8h

(Liver)
Oral 5 mg/kg 19,200 hng/mL [9]

AUC0-8h

(Kidneys)
Oral 5 mg/kg 36,600 hng/mL [9]

Table 3: In Vivo Efficacy in Mice
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Study Model Treatment Outcome Reference

NAD+ Level

Modulation
C57BL/6J Mice

15 mg/kg/day for

10 days (in diet)

Significantly

increased NAD+

levels in liver

extracts

[6]

NAD+ Level

Modulation
C57BL/6J Mice

30 mg/kg/day for

10 days (in diet)

Significantly

increased NAD+

levels in liver

extracts

[6]

Enzyme Activity Mouse Kidneys 5 mg/kg (oral)

Significantly

reduced enzyme

activity

[6]

Experimental Protocols
ACMSD Enzymatic Assay (for IC50 Determination)
The enzymatic activity of ACMSD is determined by monitoring the decrease in absorbance

resulting from the consumption of the substrate ACMS.

Protocol:

A reaction mixture is prepared containing the ACMSD enzyme and the test compound (e.g.,

TES-1025) at various concentrations.

The reaction is initiated by the addition of the substrate, ACMS.

The initial rate of absorbance decrease is measured spectrophotometrically.

A control reaction is performed in the absence of the ACMSD enzyme.

The activity is calculated by subtracting the rate of the control reaction from the rate of the

enzymatic reaction.

For IC50 determination, a serial dilution of the test compound from a DMSO stock solution is

used, maintaining a constant final DMSO concentration of 1.0% in all reaction mixtures.
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One unit of enzyme activity is defined as the amount of enzyme that consumes 1 µmol of

ACMS per minute at 37°C.[9]

In Vivo Pharmacokinetic Study in Mice
This study aims to determine the pharmacokinetic profile of TES-1025 following intravenous

and oral administration.

Protocol:

Animals: Male CD-1 mice are used for the study.

Intravenous Administration:

A cohort of mice receives an intravenous administration of TES-1025 at a target dose of

0.5 mg/kg.

Blood samples are collected from the lateral tail vein at predetermined intervals up to 24

hours post-administration.

Oral Administration:

A separate cohort of mice receives an oral administration of TES-1025 at a target dose of

5 mg/kg.

Blood, brain, and liver samples are collected at various time points up to 8 hours after

dosing.

Sample Analysis: The concentration of TES-1025 in the collected biological samples is

quantified using an appropriate analytical method, such as LC-MS/MS.

Pharmacokinetic Parameters: Key parameters including Cmax, t1/2, and AUC are calculated

from the concentration-time data.

The following diagram outlines the experimental workflow:
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Figure 2: Workflow for the in vivo pharmacokinetic study of TES-1025.

Structural Basis of Inhibition
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The high affinity and potency of TES-1025 for ACMSD are attributed to a network of strong

interactions within the enzyme's active site. X-ray crystallography studies have revealed the

precise binding mode.[3][4]

Key interactions include:

The carboxyl group of TES-1025 coordinates with the catalytic Zn2+ ion and forms hydrogen

bonds with Trp191. It also interacts with Asp291 via a bridging water molecule.[6]

The pyrimidine nitrogen engages in charge-charge interactions with the positively charged

nitrogen of Arg47.[6]

The 2-thienyl ring fits into a hydrophobic pocket formed by Trp176, Phe46, Met180, and

Trp191.[6]

These multiple points of contact stabilize the inhibitor within the active site, leading to potent,

low-nanomolar inhibition of the enzyme.[4][6]

The following diagram illustrates the key interactions between TES-1025 and the ACMSD

active site:
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Figure 3: Key binding interactions of TES-1025 within the ACMSD active site.

Conclusion
TES-1025 is a first-in-class, potent, and selective inhibitor of ACMSD that effectively modulates

the kynurenine pathway to increase de novo NAD+ synthesis. Its well-characterized

mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy

make it a valuable research tool and a promising therapeutic candidate for a variety of

diseases linked to NAD+ depletion. Further investigation into the clinical applications of TES-
1025 is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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